molecular formula C20H20N4O3S B2838411 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896293-60-0

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2838411
CAS RN: 896293-60-0
M. Wt: 396.47
InChI Key: PLDYQNPFGQDBQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced using a Paal-Knorr synthesis, the thiazole ring might be formed using a Hantzsch thiazole synthesis, and the triazole ring might be formed using a click reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, thiazole, and triazole rings would contribute to the rigidity of the molecule, while the morpholino and p-tolyl groups could potentially introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could make the compound reactive towards electrophiles. Additionally, the presence of the morpholino group could make the compound susceptible to reactions involving the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antimicrobial Activities

Research conducted by Başoğlu et al. (2013) involved the synthesis of azole derivatives, including 1,2,4-triazole compounds, which were subsequently converted into Mannich bases using secondary amines such as morpholine. These compounds, including variants synthesized from furan-2-carbohydrazide, were characterized and screened for their antimicrobial activities, demonstrating effectiveness against tested microorganisms (Başoğlu et al., 2013).

Synthesis and Characterization

Sun et al. (2021) detailed the synthesis, crystal structure, and vibrational properties of a compound synthesized from furan-2-ylmethyl and thiomorpholinomethyl groups, further analyzed using DFT studies. This research highlights the structural analysis and potential applications of similarly structured compounds in various scientific domains (Sun et al., 2021).

Heterocyclic Compound Synthesis

Abdelhamid et al. (2019) explored the synthesis of heterocyclic compounds with antimicrobial activity, starting from pyrazoline and utilizing hydrazonoyl halides as precursors. The synthesized compounds, including thiazole and thiadiazole derivatives, showed promising antimicrobial properties, underscoring the potential of these heterocycles in medicinal chemistry applications (Abdelhamid et al., 2019).

Electrochromic Properties

Akpinar et al. (2013) investigated thiazolo[5,4-d]thiazole-containing copolymers for their electrochemical and electrochromic properties. The study demonstrates the potential applications of such compounds in electrochromic devices, emphasizing the importance of structural variations on the optical and electronic properties of the materials (Akpinar et al., 2013).

Biological Activity

Compounds containing thiazolo and triazolo moieties have been synthesized and evaluated for various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. These studies indicate the broad potential of such compounds in drug development and other scientific applications (Helal et al., 2013).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity under various conditions .

properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-4-6-14(7-5-13)16(23-8-11-26-12-9-23)17-19(25)24-20(28-17)21-18(22-24)15-3-2-10-27-15/h2-7,10,16,25H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDYQNPFGQDBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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